7-Hydroxycoumarin-4-acetic acid
Overview
Description
Synthesis Analysis
The synthesis of 7-Hydroxycoumarin-4-acetic acid and its derivatives involves multiple steps, starting from commercially available precursors. One approach involves the alkylation of a glycine–enolate equivalent, leading to the hydrochloride of racemic amino acid (7-hydroxycoumarin-4-yl)ethylglycine, a versatile fluorescent probe (Braun & Dittrich, 2010). Another method employs solid acid catalysts to synthesize substituted 7-hydroxycoumarins via reactions of 1,3-dihydroxybenzene with ethyl acetoacetate, minimizing environmentally harmful waste (Hoefnagel et al., 1995).
Molecular Structure Analysis
The molecular and crystal structures of certain 7-hydroxycoumarin derivatives, such as 8-acetyl-7-[2-(1-morpholino)ethoxy]4-methylchromen-2-one, have been analyzed using single crystal X-ray diffraction, revealing insights into the compound's geometry and the forces driving its supramolecular structure (Trykowska Konc et al., 2011).
Chemical Reactions and Properties
7-Hydroxycoumarin-4-acetic acid participates in various chemical reactions, forming covalent complexes with proteins such as bovine serum albumin. These complexes have applications in the spectrophotometric detection of long-chain fatty acids (Demant, 1996). Additionally, its derivatives have been used as fluorophoric derivatizing agents for aldehydes and ketones, highlighting its utility in analytical chemistry (Baggett et al., 1992).
Physical Properties Analysis
The physical properties of 7-Hydroxycoumarin-4-acetic acid derivatives, such as absorbance and emission characteristics, are crucial for their application in fluorescence-based assays and studies. The stability and photophysical properties of these compounds are influenced by their molecular structure, which affects their application potential in various scientific fields (Baggett et al., 1992).
Chemical Properties Analysis
The chemical properties of 7-Hydroxycoumarin-4-acetic acid and its derivatives enable their use in a wide range of applications, from the synthesis of fluorescent amino acids to the development of novel biocatalytic processes. Their reactivity and interaction with other chemical entities lay the foundation for their utility in research and development (Koopmans et al., 2013; Singh et al., 2003).
Scientific Research Applications
Biomedical Applications :
- 7-Hydroxycoumarin and its derivatives modulate human neutrophils' oxidative metabolism, degranulation, and microbial killing, suggesting potential anti-inflammatory effects (Kabeya et al., 2013).
- A novel 7-hydroxycoumarin-3-carboxamide, compound 4m, shows promise as a lead for developing anticancer therapy by selectively inhibiting tumor-associated carbonic anhydrase IX and XII, crucial for tumor growth and survival (Thacker et al., 2019).
- Hybrid molecules containing coumarin moiety, including 3-(benzimidazol-2-yl)-7-acetoxycoumarin, show significant antiproliferative activities against breast cancer cells, comparing favorably with standard drugs (Radwan et al., 2021).
- O-aminoalkyl substituted 7-hydroxycoumarins demonstrate promising antibacterial and anticancer properties, with certain compounds showing high activity (Konc et al., 2011).
Biosensing Applications :
- 3-(2-Benzimidazolyl)-7-hydroxycoumarins synthesized in a study can be used as fluorogenic probes for sensing biologically relevant thiols and urokinase, potentially benefiting various biosensing applications (Roubinet et al., 2015).
- The BSA-HCA complex, involving 7-hydroxycoumarin-4-acetic acid, provides a stable and sensitive fluorescence-based probe for measuring fatty acid concentrations in aqueous solutions, which can be crucial for biochemical studies (Demant, 1999).
Pharmacology and Toxicology :
- Coumarin, 4-hydroxycoumarin, and 7-hydroxycoumarin inhibit prostaglandin biosynthesis, which is vital for understanding their therapeutic potential and side effects (Lee et al., 1981).
- The metabolism and toxicity of coumarin are species-dependent, which is crucial for evaluating human pharmacological hazards and understanding species-specific responses (Ratanasavanh et al., 1996).
Chemical Synthesis and Analysis :
- The synthesis of novel 4-hydroxycoumarin derivatives shows potential antimicrobial and antioxidant activities, with implications for drug development and other applications (Govindhan et al., 2015).
- A method for determining coumarin and its main metabolites in human plasma and urine provides crucial tools for clinical toxicology and pharmacokinetics studies (Sharifi et al., 1993).
Safety And Hazards
7-Hydroxycoumarin-4-acetic acid is harmful if inhaled and in contact with skin. It causes serious eye irritation and may cause respiratory irritation. Protective measures such as wearing gloves, protective clothing, eye protection, and face protection are recommended. If it comes in contact with skin, it should be washed off with plenty of soap and water. Breathing dust, fume, gas, mist, vapors, or spray should be avoided .
properties
IUPAC Name |
2-(7-hydroxy-2-oxochromen-4-yl)acetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8O5/c12-7-1-2-8-6(3-10(13)14)4-11(15)16-9(8)5-7/h1-2,4-5,12H,3H2,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BNHPMQBVNXMPDU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1O)OC(=O)C=C2CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50943938 | |
Record name | (7-Hydroxy-2-oxo-2H-1-benzopyran-4-yl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50943938 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-Hydroxycoumarin-4-acetic acid | |
CAS RN |
6950-82-9, 21392-45-0 | |
Record name | 7-Hydroxycoumarin-4-acetic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006950829 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 7-Hydroxy-4-coumarinylacetic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021392450 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 6950-82-9 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=65625 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | (7-Hydroxy-2-oxo-2H-1-benzopyran-4-yl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50943938 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 7-Hydroxycoumarin-4-acetic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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